2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone
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Overview
Description
2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone is an organic compound with the molecular formula C18H21ClO2. This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to a chlorophenyl ethanone moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-tert-butylphenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy or chlorophenyl derivatives.
Scientific Research Applications
2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine
- 2-[4-(Tert-butyl)phenoxy]-1-phenylethanone
Uniqueness
2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone is unique due to the presence of both the tert-butyl and chlorophenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these functional groups are advantageous .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(4-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO2/c1-18(2,3)14-6-10-16(11-7-14)21-12-17(20)13-4-8-15(19)9-5-13/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUKKKYLSJVLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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